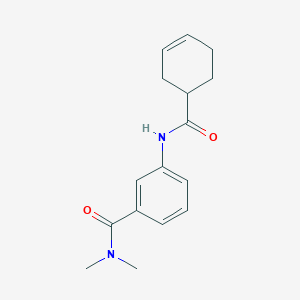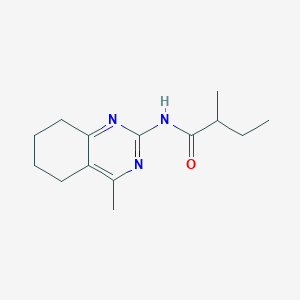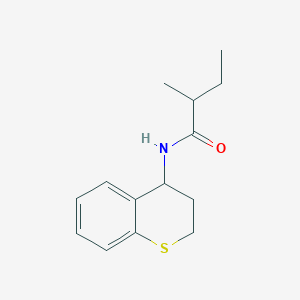
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB belongs to the class of thiochromene derivatives, which are known for their diverse biological activities.
科学研究应用
DMDB has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been demonstrated to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. DMDB has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.
作用机制
The mechanism of action of DMDB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMDB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
DMDB has been found to have several biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. DMDB has also been found to increase the expression of antioxidant enzymes, such as catalase and superoxide dismutase, and to reduce oxidative stress-induced damage in cells.
实验室实验的优点和局限性
DMDB has several advantages for lab experiments, including its high yield and stability. It is also relatively easy to synthesize and purify. However, one limitation of DMDB is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMDB has not been extensively studied in human clinical trials, so its therapeutic potential in humans is not yet known.
未来方向
There are several future directions for research on DMDB. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation and to identify the specific mechanisms by which it reduces inflammation. Finally, more research is needed to determine the safety and efficacy of DMDB in human clinical trials.
合成方法
The synthesis of DMDB involves the reaction of 2-methylbutanoyl chloride with 3,4-dihydro-2H-thiochromene-4-carbothioamide in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of DMDB is high, and the compound is stable under normal laboratory conditions.
属性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-3-10(2)14(16)15-12-8-9-17-13-7-5-4-6-11(12)13/h4-7,10,12H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJPNMNBOWHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)

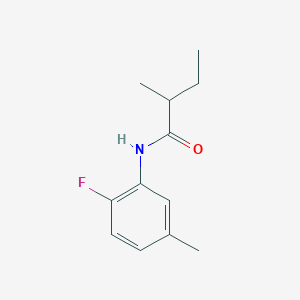
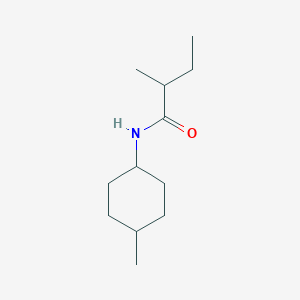
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
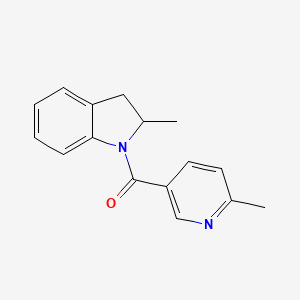

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
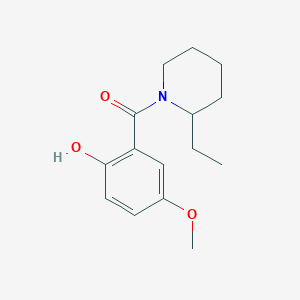
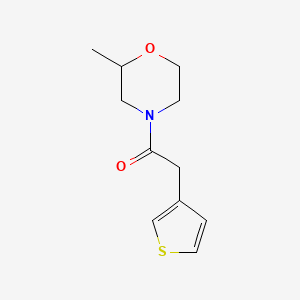
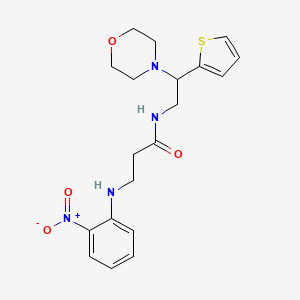
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
